molecular formula C3H6ClNO2 B1633332 1-Chloro-3-nitropropane CAS No. 52625-08-8

1-Chloro-3-nitropropane

Cat. No.: B1633332
CAS No.: 52625-08-8
M. Wt: 123.54 g/mol
InChI Key: ZMEJRPKJAMJHCX-UHFFFAOYSA-N
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Description

Overview of Halonitroalkane Chemistry in Contemporary Research

Halonitroalkanes, the class of compounds to which 1-chloro-3-nitropropane (B101734) belongs, have garnered significant interest in modern research, primarily due to their emergence as nitrogenous disinfection byproducts (N-DBPs) in water treatment processes. nih.govacs.org The use of disinfectants like chlorine and chloramines in water purification can lead to the formation of these compounds through reactions with organic nitrogen precursors, such as those found in wastewater effluents and agricultural runoff. nih.govnih.gov

Contemporary research highlights that N-DBPs, including halonitroalkanes, are often more genotoxic, cytotoxic, or carcinogenic than the more commonly regulated carbonaceous disinfection byproducts. nih.govacs.orgresearchgate.net This has prompted extensive studies into their formation pathways. For instance, research has shown that the UV/chlorine water treatment process can transform aliphatic amines into nitroalkanes, which can be further chlorinated to form chloronitroalkanes like trichloronitromethane. acs.org The investigation into the transformation of primary amines during chlorination and chloramination has identified pathways leading to halonitroalkanes, among other byproducts. nih.gov This focus on environmental and health impacts underscores the critical importance of understanding halonitroalkane chemistry to develop safer water disinfection strategies and mitigate exposure to these potentially harmful substances. nih.govresearchgate.net

Importance of this compound as a Model Compound in Organic Synthesis and Mechanistic Studies

This compound serves as a valuable model compound in organic synthesis and for the study of reaction mechanisms due to its distinct bifunctional structure, containing both an electrophilic carbon attached to the chlorine atom and an electron-withdrawing nitro group that can activate adjacent protons. smolecule.comevitachem.com This unique structural arrangement allows it to participate in a variety of chemical transformations, making it a versatile intermediate for synthesizing more complex molecules. smolecule.comevitachem.com

A prominent application of this compound is in the synthesis of nitrocyclopropane (B1651597). smolecule.com This conversion is efficiently achieved through a base-catalyzed intramolecular cyclization. smolecule.com In the presence of a base and a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the compound undergoes deprotonation at the carbon adjacent to the nitro group, followed by an intramolecular nucleophilic substitution to form the cyclopropane (B1198618) ring, expelling the chloride ion. smolecule.comgoogle.com This reaction has been shown to produce nitrocyclopropane in high yields. google.com

Furthermore, this compound is a precursor for synthesizing heterocyclic compounds. Recent computational and experimental studies have demonstrated its conversion into 3-nitroisoxazoline derivatives through cycloaddition reactions. researchgate.netmdpi.com Its reactivity also extends to nucleophilic substitution, where the chloro group can be replaced, and reduction reactions, where the nitro group can be converted to an amino group, opening pathways to various functionalized molecules for the pharmaceutical and agrochemical industries. evitachem.com The compound's well-defined reactivity makes it an excellent substrate for mechanistic investigations, including kinetic, spectroscopic, and computational studies, to elucidate the intricate details of fundamental organic reactions. nih.govacs.org

Key Physical and Chemical Properties of this compound

Property Value Source(s)
IUPAC Name This compound nih.gov
CAS Number 16694-52-3 biosynth.comguidechem.com
Molecular Formula C₃H₆ClNO₂ smolecule.comnih.govbiosynth.com
Molecular Weight 123.54 g/mol smolecule.comevitachem.comnih.gov
Appearance Colorless to pale yellow liquid smolecule.comevitachem.com
Boiling Point 194.4°C at 760 mmHg chemsrc.com
Density 1.208 g/cm³ chemsrc.com
Flash Point 71.4°C chemsrc.com
Solubility Slightly soluble in water; soluble in most organic solvents. smolecule.comevitachem.com

Selected Synthetic Transformations of this compound

Reaction Type Reagents/Conditions Product(s) Source(s)
Intramolecular Cyclization Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMSO) Nitrocyclopropane smolecule.comgoogle.com
[3+2] Cycloaddition Reaction with nitrile N-oxides 3-Nitroisoxazoline derivatives researchgate.netmdpi.com
Nucleophilic Substitution Various nucleophiles Substituted propane (B168953) derivatives smolecule.comevitachem.com
Reduction Reducing agents (e.g., H₂/Pd-C) 3-Chloropropan-1-amine evitachem.com

Historical Context and Evolution of Research Perspectives on Chlorinated Nitroalkanes

The study of chlorinated nitroalkanes is rooted in the broader history of nitro compound chemistry. Aliphatic nitro compounds gained industrial significance with the development of vapor-phase nitration of alkanes, which made simple nitroalkanes like nitromethane (B149229), nitroethane, and nitropropanes widely available. sciencemadness.org Early research, such as a 1962 study on the chlorination of 1-nitroalkanes, focused on fundamental transformations and the synthesis of these novel structures. acs.org

A significant milestone in the synthetic application of chlorinated nitroalkanes was a 1973 patent demonstrating the high-yield synthesis of nitrocyclopropane from this compound. google.com This highlighted the utility of these bifunctional molecules as specific and valuable building blocks in organic synthesis, moving beyond their status as mere chemical curiosities. Throughout the late 20th century, research continued to explore their reactivity, particularly the reactions involving the nitro group and the halogenated carbon center. evitachem.com

The research perspective on these compounds has evolved dramatically in the 21st century with the growing field of environmental chemistry. The identification of halonitroalkanes as potentially hazardous disinfection byproducts has shifted a significant portion of research focus toward their detection, formation mechanisms in water systems, and toxicological effects. nih.govacs.orgnih.gov Concurrently, advances in analytical and computational chemistry have enabled more sophisticated mechanistic studies, such as the detailed exploration of cycloaddition reaction pathways using Molecular Electron Density Theory (MEDT). researchgate.netmdpi.com Thus, the scientific view of chlorinated nitroalkanes has expanded from an interest in their fundamental synthesis and reactivity to a multidisciplinary investigation encompassing their roles in advanced organic synthesis, environmental science, and public health.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-3-nitropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-2-1-3-5(6)7/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEJRPKJAMJHCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937259
Record name 1-Chloro-3-nitropropane
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Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52625-08-8, 16694-52-3
Record name Propane, 1-chloronitro-
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Record name 1-Chloro-3-nitropropane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Chloro-3-nitropropane
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Advanced Synthetic Methodologies for 1 Chloro 3 Nitropropane and Its Analogues

Established Synthetic Routes to 1-Chloro-3-nitropropane (B101734)

The synthesis of this compound can be achieved through several established chemical pathways, including the exchange of halogen atoms on related propane (B168953) skeletons, the precise and controlled chlorination of nitropropane, and the transformation of precursors containing multiple functional groups.

Halogen exchange reactions, particularly the Finkelstein reaction, represent a fundamental strategy for the synthesis of haloalkanes. wikipedia.org This SN2 reaction involves the exchange of one halogen atom for another and is an equilibrium process that can be driven to completion by leveraging the differential solubility of halide salts in a suitable solvent. wikipedia.org

The classic Finkelstein reaction converts an alkyl chloride or bromide into an alkyl iodide using a solution of sodium iodide in acetone (B3395972). wikipedia.org The reaction's success hinges on the fact that sodium iodide is soluble in acetone, whereas the resulting sodium chloride or sodium bromide is not, causing it to precipitate and drive the reaction forward according to Le Châtelier's principle. wikipedia.org

While direct documentation for the synthesis of this compound from its brominated or iodinated analogue via a Finkelstein-type reaction is not prevalent, the underlying principle is chemically sound. The synthesis would involve treating a precursor like 1-bromo-3-nitropropane (B3245209) or 1-iodo-3-nitropropane (B6235080) with a suitable chloride salt (e.g., lithium chloride, which has good solubility in organic solvents) in a solvent where the corresponding bromide or iodide salt is insoluble. Conversely, the conversion of this compound to 3-iodo-1-nitropropane using an excess of sodium iodide is a documented step in the synthesis of nitrocyclopropane (B1651597), highlighting the applicability of this reaction type to the 3-nitropropyl scaffold. google.com A well-documented analogue is the Finkelstein reaction of 3-chloro-1-propanol (B141029) with sodium iodide in acetone to produce 3-iodo-1-propanol (B1294970) in high yield (84%). chemspider.com

Recent advancements have led to methods for the direct chlorination of unactivated alkyl sp³ C–H bonds. A notable development is the visible-light-driven oxidative chlorination of 1-nitropropane (B105015) at room temperature. thieme-connect.de This method utilizes hydrochloric acid (HCl) and air as the chlorine source and terminal oxidant, respectively, in the presence of a catalytic amount of sodium nitrite (B80452) (NaNO₂). thieme-connect.de

The reaction on 1-nitropropane yields a mixture of isomers, primarily this compound (from chlorination at the γ-position) and 2-chloro-1-nitropropane (from chlorination at the β-position). thieme-connect.deresearchgate.net The process is initiated by photochemically generated radical species. thieme-connect.de Research findings indicate that reaction conditions, such as the choice of acid and solvent, can be optimized to influence the yield of the desired products. thieme-connect.de

Table 1: Investigated Reaction Conditions for the Chlorination of 1-Nitropropane Data sourced from a study on visible-light-driven oxidative chlorination. thieme-connect.de

EntryAcid (equiv.)SolventTime (h)Total Yield (%) of Chlorinated Products
1HCl (4)H₂O16
2HCl (4)MeNO₂180
3HBr (4)MeNO₂10
4NaCl (4)MeNO₂178 (with H₂SO₄)

As shown in the table, the use of nitromethane (B149229) (MeNO₂) as a solvent significantly improves the reaction yield compared to water. thieme-connect.de The reaction demonstrates that the C-H bonds at the γ-position of 1-nitropropane are susceptible to this radical chlorination, providing a direct route to this compound. thieme-connect.de

This compound can also be synthesized from precursors containing multiple functional groups. One such documented, though less detailed, pathway begins with ethylene (B1197577) diamine. mdpi.com The synthesis is described as yielding amide, ethylene, and an alkali metal as byproducts. mdpi.com The mechanistic study of this conversion involved the refluxing of chlorination agents with phosphorus pentoxide, suggesting a complex transformation involving dehydration and chlorination steps. mdpi.com

Synthesis of Novel Derivatives and Structurally Related Compounds Utilizing this compound

This compound serves as a versatile building block for the synthesis of more complex organic molecules, including various carbocyclic and heterocyclic systems. Its bifunctional nature, possessing both an electrophilic carbon attached to chlorine and a carbon adjacent to an electron-withdrawing nitro group, allows for a range of subsequent reactions.

A significant application of this compound is in the synthesis of nitrocyclopropane. Historically, the ring closure of 3-chloro-1-nitropropane was considered inefficient, providing yields of less than 10% under optimal conditions. google.com This poor reactivity necessitated a two-step process where the chloro-derivative was first converted to the more reactive 3-iodo-1-nitropropane before cyclization. google.com

A major advancement in this area was the discovery that the direct cyclization of this compound could be achieved with high efficiency by reacting it with a base in the presence of a polar, aprotic solvent. google.com This method avoids the need for a halogen exchange step. The reaction proceeds via a base-catalyzed mechanism where a proton alpha to the nitro group is abstracted, forming a carbanion which then undergoes an intramolecular nucleophilic attack to displace the chloride ion. thieme-connect.com Solvents such as dimethyl sulfoxide (B87167) (DMSO) or N-methylpyrrolidone (NMP) are critical as they effectively solvate the cationic counter-ion of the base and enhance the reaction rate, leading to significantly higher yields. google.comthieme-connect.com

Table 2: Comparison of Synthetic Routes to Nitrocyclopropane Data adapted from patent literature and synthetic methodology reports. google.comthieme-connect.com

MethodStarting MaterialKey Reagents / SolventsYieldComments
Indirect Cyclization This compound1. NaI (for conversion to iodo-form) 2. BaseLowMulti-step process; inefficient ring closure of the chloro-precursor. google.com
Direct Cyclization This compoundBase (e.g., K₂CO₃), Polar Aprotic Solvent (e.g., DMSO)>60%Single step, high yield process; avoids halogen exchange. google.comthieme-connect.com

The chemical reactivity of this compound and its analogues extends to the formation of nitrogen-containing heterocyclic compounds. Specifically, these precursors can be used to synthesize 3-nitroisoxazoline derivatives. The parent 3-nitro-2-isoxazoline can be prepared via the cyclization of this compound in the presence of sodium nitrite. nih.gov

This synthetic strategy is also applicable to structurally related analogues. For instance, 3-bromo-1-chloropropane can be converted to the same heterocyclic system using sodium nitrite and alkyl nitrites. nih.gov Furthermore, the analogue 1-chloro-3-nitropropan-2-ol (B156724) can also undergo cyclization to form the corresponding 3-nitroisoxazoline derivative, demonstrating the versatility of this approach for building the isoxazoline (B3343090) ring system from various 1,3-disubstituted propane precursors. nih.govmdpi.com These reactions provide a valuable pathway to 3-nitro-substituted heterocycles, which are difficult to obtain through standard 1,3-dipolar cycloaddition methods because the required nitronitrile oxide is generally unavailable. thieme-connect.de

Innovative Synthetic Approaches to Chlorinated Nitropropane Scaffolds

The synthesis of functionalized nitroalkanes, including chlorinated nitropropane scaffolds, has been significantly advanced by the advent of modern catalytic methods. These innovative approaches offer pathways to these valuable chemical intermediates under milder conditions and with greater efficiency than traditional methods. The focus has increasingly shifted towards methodologies that leverage light energy or transition metals to achieve novel chemical transformations.

Photoredox Catalysis and Visible-Light-Driven C-H Functionalization for Halonitroalkane Synthesis

Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, providing a sustainable and efficient platform for direct C-H functionalization. rsc.orgrsc.org This approach utilizes visible light as an inexpensive energy source to promote radical reactions under exceptionally mild conditions, often circumventing the need for harsh reagents or high temperatures. beilstein-journals.org The ability to convert light energy into chemical energy allows for the generation of radical intermediates that can participate in a wide range of transformations, making it a superior methodology in terms of cost, substrate tolerance, and functional group compatibility. rsc.orgprinceton.edu

Recent breakthroughs have focused on dual catalytic systems that merge photoredox catalysis with other catalytic modes, such as transition-metal catalysis, to achieve unprecedented reactions. beilstein-journals.org The combination of photoredox catalysis with a high-valence cobalt metal center has been successfully applied to the difunctionalization of unsaturated hydrocarbons, providing a novel route to the challenging 1,2-halonitroalkane substrate class. researchgate.net In these systems, a photocatalyst, upon activation by visible light, initiates a single-electron transfer (SET) process. researchgate.netnih.gov This can generate a nitryl radical from a source like N-nitrosuccinimide, which then participates in a cobalt-mediated radical ligand transfer to form the crucial carbon-halogen bond. researchgate.net

Furthermore, enzymatic photoredox catalysis represents a frontier in asymmetric synthesis. nih.gov Engineered flavin-dependent 'ene'-reductases (EREDs) have been shown to catalyze the highly chemo- and stereoselective C-alkylation of nitroalkanes with alkyl halides. nih.govresearchgate.net This method relies on the photoexcitation of an enzyme-templated charge-transfer complex formed between the substrates and the flavin cofactor, which initiates the radical process. nih.gov This bio-inspired approach highlights the potential for creating complex, chiral nitroalkanes with high precision. nih.govresearchgate.net

Table 1: Overview of Photoredox-Catalyzed Halonitroalkane Synthesis Approaches

Catalytic SystemReaction TypeKey FeaturesSubstrate ExampleProduct Class
Dual Photoredox/Cobalt CatalysisDifunctionalization of unsaturated hydrocarbonsUses N-nitrosuccinimide as a nitryl radical source; cobalt-mediated radical ligand transfer. researchgate.netAlkenes1,2-Halonitroalkanes researchgate.net
Enzymatic Photoredox Catalysis (EREDs)Asymmetric C-alkylationHigh chemo- and stereoselectivity; enzyme-templated charge-transfer complex. nih.govresearchgate.netSecondary nitroalkanes, alkyl halidesTertiary nitroalkanes nih.govresearchgate.net
OrganophotocatalysisC-H FunctionalizationMetal-free; direct functionalization of C-H bonds under mild conditions. rsc.orgAlkanes, HeteroarenesFunctionalized alkanes rsc.orgrsc.org

Transition Metal-Catalyzed Transformations for Nitroalkane Derivatives

Transition metal catalysis provides a versatile toolkit for constructing complex molecules from simple precursors, and its application to nitroalkane chemistry has yielded significant advancements. scholaris.cascribd.com These methods are prized for their ability to forge new carbon-carbon and carbon-heteroatom bonds with high selectivity.

Iron-catalyzed systems have been explored for the reductive functionalization of nitro compounds. acs.org While many methods focus on the reduction of nitroaromatics to amines, the principles can be extended to aliphatic nitro compounds. acs.org For instance, specific iron complexes can catalyze the reduction of nitro groups in the presence of silanes as reducing agents at room temperature, showing good functional group tolerance. acs.org By carefully selecting the reducing agent, such as switching from pinacol (B44631) borane (B79455) to phenylsilane, chemoselective reduction of a nitro group over other functionalities like a carbonyl can be achieved. acs.org

Palladium catalysis has also been instrumental in the synthesis of nitroalkane derivatives. researchgate.net Palladium-catalyzed nitro-allylation of allylic carbonates is one developed route to access oxygenated nitropropanes. researchgate.net More broadly, transition metals like nickel are effective in catalyzing reductive coupling reactions. A notable example is the coupling of nitroarenes with aryl boronic acids, though similar reactions with aliphatic nitro compounds like 1-nitropropane have proven challenging under some conditions. rsc.org The development of novel catalyst systems, such as specific octahedral Nickel(II) complexes, continues to expand the scope of these valuable transformations. rsc.org

Table 2: Selected Transition Metal-Catalyzed Reactions for Nitroalkane Derivatives

Metal CatalystReaction TypeReducing/Coupling AgentKey FeaturesSubstrate Class
Iron (Fe) ComplexChemoselective ReductionPhenylsilane (H₃SiPh)Room temperature reaction; tolerates various functional groups. acs.orgAliphatic & Aromatic Nitro Compounds acs.org
Palladium (Pd)Nitro-allylationAllylic CarbonatesProvides a route to oxygenated nitropropanes. researchgate.netAllylic Carbonates, Nitroalkanes
Nickel (Ni) ComplexReductive CouplingAryl Boronic Acids, PPh₃Couples nitro compounds with boronic acids; substrate scope can be limited. rsc.orgNitroarenes, Aryl Boronic Acids rsc.org

Elucidation of Chemical Reactivity and Transformation Pathways of 1 Chloro 3 Nitropropane

Nucleophilic Reactivity Profiles

The reactivity of 1-chloro-3-nitropropane (B101734) is significantly influenced by the electrophilic nature of the carbon atom bonded to the chlorine atom, making it susceptible to attack by nucleophiles. evitachem.com This reactivity is central to its utility in the synthesis of more complex molecules. smolecule.com

This compound readily undergoes nucleophilic substitution reactions where the chloride ion acts as a leaving group. evitachem.com A variety of nucleophiles can displace the chloro group, leading to the formation of a diverse range of derivatives. evitachem.com The efficiency of these substitution reactions is often enhanced by the use of polar aprotic solvents, which can solvate the cation and increase the nucleophilicity of the attacking species. evitachem.com

For instance, reactions with nucleophiles such as hydroxide (B78521) ions or amines can lead to the corresponding alcohol or amine derivatives. evitachem.com The general scheme for a nucleophilic substitution reaction can be represented as:

R-Cl + Nu⁻ → R-Nu + Cl⁻

Where Nu⁻ represents a generic nucleophile.

One notable intramolecular nucleophilic substitution reaction is the conversion of this compound to nitrocyclopropane (B1651597). smolecule.com This reaction is typically carried out in the presence of a suitable base in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). smolecule.com The base abstracts a proton from the carbon adjacent to the nitro group (the α-carbon), forming a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom, resulting in the formation of the cyclopropane (B1198618) ring and the expulsion of the chloride ion. smolecule.com Early attempts at this cyclization yielded less than 10% of the desired nitrocyclopropane due to the poor leaving group ability of the chloride. smolecule.com However, the use of polar aprotic solvents was a significant advancement, dramatically enhancing the displacement of the chloride and enabling yields of over 60%. smolecule.com

Some studies have also explored radical-nucleophilic substitution (SRN1) reactions involving aliphatic α-substituted nitro compounds. researchgate.net These reactions proceed through a radical-anion chain mechanism. researchgate.net

In addition to substitution, this compound can also undergo elimination reactions, typically in the presence of a strong base. smolecule.comlumenlearning.com In these reactions, a proton is removed from a carbon atom adjacent to the one bearing the leaving group (the β-carbon), and the leaving group is simultaneously or subsequently eliminated, leading to the formation of an alkene.

There are two primary mechanisms for elimination reactions: E1 and E2. lumenlearning.comlibretexts.org The E2 mechanism is a concerted, one-step process where the base abstracts a proton at the same time as the leaving group departs. lumenlearning.com The E1 mechanism is a two-step process involving the initial departure of the leaving group to form a carbocation intermediate, followed by deprotonation by the base. lumenlearning.comlibretexts.org

For this compound, elimination reactions would lead to the formation of nitropropene isomers. The regioselectivity of the elimination is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. lumenlearning.com However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product). lumenlearning.com The specific conditions, such as the strength and steric bulk of the base, as well as the solvent, will influence the competition between substitution and elimination pathways.

Electrophilic Activation and Interactions of this compound

While the primary reactivity of this compound is centered around nucleophilic attack at the carbon-chlorine bond, the molecule does possess sites that can interact with electrophiles. The nitro group, with its electron-withdrawing nature, deactivates the propane (B168953) chain towards electrophilic attack. However, the oxygen atoms of the nitro group possess lone pairs of electrons and can potentially act as Lewis basic sites, interacting with strong electrophiles or Lewis acids.

Computational studies have been employed to understand the electronic properties and reactivity of related nitroalkanes. For example, quantum chemical calculations have been used to explore the regioselectivity and molecular mechanism of cycloaddition reactions involving nitro-substituted compounds, providing insights into their electronic structure and reactivity. researchgate.net These studies can help in predicting how this compound might interact with various electrophilic species.

Functional Group Interconversions of the Nitro Moiety in Derivatives

The nitro group in derivatives of this compound is a versatile functional group that can be transformed into other important functionalities, significantly broadening the synthetic utility of this building block.

A key transformation of the nitro group is its reduction to a primary amine. This is a synthetically valuable reaction as it provides a route to amino compounds. A common method for this reduction is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium on carbon (Pd/C). evitachem.com

The general reaction is as follows:

R-NO₂ + 3 H₂ --(Catalyst)--> R-NH₂ + 2 H₂O

Other reducing agents can also be employed to achieve this transformation. The choice of reducing agent can be critical to ensure selectivity, especially in the presence of other reducible functional groups within the molecule.

The nitro group can also be converted into a carbonyl group (an aldehyde or a ketone) through reactions like the Nef reaction. The classical Nef reaction involves the treatment of a primary or secondary nitroalkane with a strong base to form a nitronate salt, which is then hydrolyzed under acidic conditions to yield the corresponding carbonyl compound and nitrous oxide.

The initial step is the deprotonation of the α-carbon to the nitro group to form a nitronate anion. For a derivative of this compound where the chloro group has been substituted, the nitro group is at the 3-position. If there is a hydrogen on the carbon bearing the nitro group, it can be deprotonated.

The subsequent hydrolysis of the nitronate salt under acidic conditions yields the carbonyl compound. This transformation provides a valuable method for the synthesis of aldehydes or ketones from nitroalkanes.

Mechanistic Investigations of Reactions Involving 1 Chloro 3 Nitropropane

Mechanistic Studies of 1-Chloro-3-nitropropane (B101734) Formation

The formation of this compound can be approached through various synthetic routes, with the mechanism being highly dependent on the chosen precursors and reagents. Mechanistic studies focus on understanding the kinetics and intermediates that govern these transformations.

Detailed kinetic studies specifically for the formation of this compound are not extensively documented in the available literature. However, the kinetics can be inferred from established principles of alkane chlorination. If this compound is formed via the chlorination of 1-nitropropane (B105015), the reaction would likely proceed through a free-radical mechanism. The kinetics of such reactions are complex, typically involving initiation, propagation, and termination steps.

The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the alkane chain towards radical attack. This deactivating effect means that the reaction conditions, such as temperature and UV initiation, would need to be carefully controlled to achieve effective chlorination. The reaction rate would be influenced by the concentration of the alkane, the chlorine, and the radical initiator. In related systems, such as the chlorination of nitroaromatics, the electron-withdrawing nature of the nitro group significantly slows the reaction rate compared to the unsubstituted parent compound. quora.comyoutube.com

In oxidative chlorination processes, highly reactive intermediates play a crucial role in the reaction pathway. One such significant intermediate is nitrosyl chloride (NOCl). wikipedia.org Nitrosyl chloride is a potent electrophile and oxidizing agent, often encountered as a component of aqua regia. wikipedia.orgvedantu.com Its involvement in the synthesis of chlorinated nitroalkanes can follow several mechanistic pathways.

NOCl can be generated in situ from the reaction of nitric acid and hydrochloric acid. wikipedia.org In the context of alkane functionalization, its mechanism of action can involve the generation of chlorine radicals. For instance, the photooximation of alkanes with nitrosyl chloride is believed to proceed via hydrogen abstraction from the substrate by an atomic chlorine radical, which is part of a free-radical non-chain process. researchgate.net This chlorine radical can then initiate the chlorination of a substrate like 1-nitropropane at a desired position. As a strong electrophile, NOCl can also react directly with certain organic functional groups, although its primary role in the chlorination of a saturated alkane chain is likely as a source of chlorine radicals. wikipedia.orgvedantu.com

Mechanistic Pathways of Nitrocyclopropane (B1651597) Formation from this compound

The conversion of this compound to nitrocyclopropane is a classic example of an intramolecular cyclization reaction. google.com The mechanism is a base-induced 1,3-dehydrohalogenation, which proceeds via an intramolecular nucleophilic substitution (SN2) pathway.

The key steps of the mechanism are as follows:

Deprotonation: The reaction is initiated by a base, which abstracts an acidic proton from the carbon atom adjacent (alpha) to the electron-withdrawing nitro group. This results in the formation of a resonance-stabilized carbanion, known as a nitronate anion.

Intramolecular Nucleophilic Attack: The resulting nitronate anion acts as an internal nucleophile. It attacks the carbon atom at the other end of the propane (B168953) chain, which bears the chlorine atom.

Displacement of Leaving Group: This nucleophilic attack results in the displacement of the chloride ion (a good leaving group) and the simultaneous formation of a new carbon-carbon bond, closing the three-membered ring.

This reaction is most effectively carried out in the presence of a base (such as potassium carbonate) and a polar, aprotic solvent (like dimethyl sulfoxide), which facilitates the SN2 reaction pathway and leads to high yields of nitrocyclopropane. google.com

Elucidation of Catalytic Reduction Mechanisms of Nitro Compounds

The reduction of nitro compounds to primary amines is a fundamental transformation in organic chemistry. Catalytic methods, particularly those using earth-abundant metals like iron, are of significant interest. Mechanistic studies aim to identify the key intermediates and understand the factors controlling the reaction rate and selectivity. nih.govrsc.orglongdom.org

The catalytic reduction of a nitro group is a six-electron process that proceeds through a series of intermediates. nih.gov Mechanistic studies on iron-catalyzed reductions have provided significant insights into this pathway. A common feature of these reductions is the stepwise conversion of the nitro group. nih.gov

The generally accepted pathway involves the initial two-electron reduction of the nitro group (R-NO₂) to a nitroso species (R-N=O). This is followed by a further two-electron reduction to a hydroxylamine (B1172632) intermediate (R-NHOH). The final step is the two-electron reduction of the hydroxylamine to the corresponding primary amine (R-NH₂).

In iron-catalyzed systems, specific catalytic intermediates have been identified. Studies using techniques like mass spectrometry and electron paramagnetic resonance (EPR) have confirmed the presence of the nitroso intermediate. nih.gov Furthermore, a key catalytic intermediate in these reactions has been identified as an on-cycle iron-hydride complex . nih.gov This iron-hydride species is responsible for the hydrogen transfer to the nitro group and its intermediates. The catalytic cycle is complex and may also involve other species such as iron(III) amido complexes before the catalyst is regenerated. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. youtube.com A primary KIE is observed when a bond to the isotopically substituted atom is cleaved in the rate-limiting step.

While KIE studies have been extensively applied to reactions involving nitroalkanes, they have primarily focused on the mechanism of deprotonation at the carbon alpha to the nitro group, rather than the reduction of the nitro group itself. These studies on proton transfer reactions show significant primary kinetic isotope effects, indicating that the C-H bond cleavage is the rate-determining step in those specific reactions. researchgate.netresearchgate.net

Kinetic Isotope Effects for Deprotonation of Nitroalkanes
Nitroalkane SubstrateBase/ConditionskH/kD (at 25 °C)Reference
2-Nitropropane (B154153)Hydroxide (B78521)7.8 researchgate.net
Phenolic Nitroalkane (Intramolecular)Phenolate (X=H)7.8 researchgate.net
Phenolic Nitroalkane (Intramolecular)Phenolate (X=NO₂)10.7 researchgate.net
2-Nitropropane2,6-Lutidine~20 researchgate.net

This table is interactive. Click on the headers to sort the data.

It is important to note that the data in the table pertains to C-H bond cleavage during deprotonation, not the N-O bond cleavage or N-H bond formation during the reduction of the nitro functional group. Specific KIE studies focusing on the catalytic reduction of the nitro group (e.g., using ¹⁵N isotopes) were not prominently featured in the surveyed literature.

Molecular Mechanism of [3+2] Cycloaddition Reactions (e.g., using Molecular Electron Density Theory)

Following a comprehensive search of scientific literature, no specific studies detailing the molecular mechanism of [3+2] cycloaddition reactions directly involving this compound, analyzed through Molecular Electron Density Theory (MEDT), could be located.

The available research on MEDT analyses of [3+2] cycloadditions predominantly focuses on conjugated nitroalkenes (compounds containing a carbon-carbon double bond next to a nitro group) as the reacting partner (dipolarophile). This compound, being a saturated nitroalkane, does not fit this substrate profile.

While this compound is cited as a precursor for the synthesis of heterocyclic compounds like 3-nitro-2-isoxazoline, the literature suggests it undergoes other transformations, such as cyclization or elimination, to form a reactive intermediate which then participates in subsequent reactions. mdpi.comvdoc.pub However, detailed computational studies, such as those provided by MEDT, on the mechanism of these initial steps or any subsequent cycloaddition involving a derivative of this compound were not found.

Therefore, detailed research findings, data tables of activation energies, or analyses of transition states specifically for the [3+2] cycloaddition of this compound under the MEDT framework are not available in the reviewed scientific literature.

Strategic Applications of 1 Chloro 3 Nitropropane in Complex Organic Synthesis

Role as a Versatile Building Block for Polyfunctionalized Systems

1-Chloro-3-nitropropane (B101734) serves as a quintessential example of a bifunctional reagent, where the interplay between its chloro and nitro functionalities dictates its reactivity and synthetic utility. The strong electron-withdrawing character of the nitro group influences the adjacent carbon atoms, while the chlorine atom acts as a good leaving group in nucleophilic substitution reactions. This dual reactivity allows for sequential or one-pot reactions to build complex molecules.

One of the most prominent applications of this compound is as a key precursor in the synthesis of nitrocyclopropanes. Through an intramolecular cyclization reaction, the compound can be efficiently converted into nitrocyclopropane (B1651597), a strained ring system of interest in organic chemistry. This transformation is typically achieved by treating this compound with a base in a polar, aprotic solvent. The base facilitates the deprotonation of the carbon alpha to the nitro group, creating a carbanion that then displaces the chloride ion via an intramolecular nucleophilic substitution.

The reaction has been shown to proceed with high yields, particularly when using specific bases and polar aprotic solvents, which are critical for the reaction's success. This method provides a more direct and higher-yielding route to nitrocyclopropane compared to previous methods that required the conversion of this compound to the more reactive but costly 3-iodo-1-nitropropane. google.com

Table 1: Synthesis of Nitrocyclopropane from this compound This interactive table summarizes the reaction conditions for the synthesis of nitrocyclopropane.

Base Solvent Temperature (°C) Conversion (%) Yield (%) Reference
Potassium Carbonate Dimethyl Sulfoxide (B87167) (DMSO) 26 >99 55.9 google.com
Potassium Carbonate Dimethylformamide (DMF) 55 91.5 48.2 google.com
Potassium Fluoride Dimethyl Sulfoxide (DMSO) 27 97.4 47.1 google.com
Lithium Carbonate Dimethyl Sulfoxide (DMSO) 100 - - google.com
Sodium Carbonate Sulfolane 146 79.7 33.6 google.com

The versatility of this compound extends beyond cyclopropane (B1198618) synthesis, with its functional groups enabling its participation in various other organic transformations, such as Michael additions and the synthesis of heterocyclic compounds, further establishing it as a flexible building block for polyfunctionalized systems.

Utility in the Construction of Natural Product Scaffolds

Based on the conducted research, there is no publicly available scientific literature that specifically documents the use of this compound in the construction of natural product scaffolds.

Intermediate in the Synthesis of Pharmaceutically Relevant Precursors

Nitroalkanes are valuable precursors in the synthesis of various pharmaceutically active compounds, most notably certain neurotransmitter analogues. The structural framework of this compound makes it a potential starting material for the synthesis of gamma-aminobutyric acid (GABA) analogues, a class of drugs used to treat epilepsy, neuropathic pain, and anxiety disorders. researchgate.netnih.gov

GABA itself has limited therapeutic use due to its inability to effectively cross the blood-brain barrier. researchgate.net This has led to the development of lipophilic analogues like Gabapentin and Pregabalin, which are designed to overcome this limitation. nih.gov The synthesis of these 3-alkylated GABA analogues often involves Michael additions of nitroalkanes or related synthons. Given that this compound possesses a three-carbon chain with a nitro group, it represents a plausible, though not explicitly documented, precursor for the synthesis of such modified amino acids. The chloro group offers a handle for further functionalization, while the nitro group can be reduced to an amine, a key step in forming the final amino acid structure.

While direct synthetic routes from this compound to major pharmaceuticals like Pregabalin or Gabapentin are not detailed in the available literature, the fundamental chemistry of nitroalkanes strongly supports its potential as an intermediate for novel, structurally related pharmaceutical precursors. nih.govnih.gov

Incorporation into Energetic Materials Research (focus on synthetic utility)

A comprehensive search of scientific and technical literature did not yield any specific examples or research detailing the incorporation or synthetic utility of this compound in the field of energetic materials research. While the synthesis of energetic materials often involves nitro compounds, the application of this specific chloro-nitro alkane is not documented in the available resources. europa.eupurdue.edu

Precursor for Phosphonitriles

There is a mention in a commercially available product description that this compound can serve as a precursor for phosphonitriles. However, a thorough search of the scientific literature and patent databases did not provide any specific details, reaction mechanisms, or primary research articles to substantiate or elaborate on this claim.

Computational and Theoretical Chemistry Approaches to 1 Chloro 3 Nitropropane Chemistry

Quantum Chemical Calculations for Structure-Reactivity Relationships

Quantum chemical calculations are fundamental to establishing a link between the molecular structure of 1-chloro-3-nitropropane (B101734) and its chemical reactivity. These computational methods allow for the detailed exploration of potential energy surfaces, identifying transition states and intermediates that dictate the course of a chemical reaction.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of organic reactions. Studies on the reactions of nitroalkanes, including transformations involving precursors like this compound, utilize DFT to elucidate reaction pathways and energy profiles. For instance, in the conversion of this compound to 3-nitroisoxazoline derivatives, DFT calculations are employed to map out the energy landscape of the multi-step synthesis. researchgate.net

One common application is in the study of [3+2] cycloaddition (32CA) reactions, where nitro-containing compounds participate. mdpi.com Quantum chemical calculations, often using functionals like wb97xd with a basis set such as 6-311+G(d) and a Polarizable Continuum Model (PCM) to simulate solvent effects, have been instrumental. mdpi.comresearchgate.net These investigations show that such cycloaddition reactions typically proceed through a one-step, polar mechanism. mdpi.com Despite the polar nature of the transition state, attempts to locate zwitterionic intermediates along these cycloaddition pathways have been unsuccessful, suggesting a concerted but asynchronous process. mdpi.com The analysis of reaction force profiles can also reveal the electronic and structural changes that occur throughout the reaction coordinate.

Molecular Electron Density Theory (MEDT) offers a powerful framework for analyzing bond formation by examining the changes in electron density throughout a reaction. mdpi.com This theory has been applied to understand the molecular mechanisms of cycloaddition reactions involving nitro compounds. researchgate.netmdpi.com In the context of reactions like the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with alkenes—a process related to the reactivity of the nitro group in compounds like this compound—MEDT provides a detailed picture of the electronic reorganization. mdpi.com

The analysis within MEDT often involves examining the flow of electron density between reacting molecules, which helps to classify the reaction and understand the roles of the reactants. mdpi.com For example, the study of the addition of 2-aryl-3-nitro-2H-chromenes to pyrazole (B372694) was evaluated using MEDT, revealing that the reaction is controlled by the local interaction between an electrophilically activated carbon atom and a nucleophilically activated nitrogen atom. researchgate.net This approach allows for a precise description of how and when new chemical bonds are formed during a reaction.

Thermodynamic and Kinetic Parameters of Reaction Processes

Computational chemistry provides the means to calculate key thermodynamic and kinetic parameters that govern chemical reactions. For processes involving nitroalkanes, DFT calculations are used to determine enthalpies (ΔH), entropies (ΔS), and Gibbs free energies (ΔG) of reaction, as well as activation energies. mdpi.comcdnsciencepub.com

These parameters are crucial for predicting the feasibility and rate of a reaction. For example, a negative Gibbs free energy of reaction (ΔG) indicates a thermodynamically favorable process, while the activation energy determines the kinetic barrier that must be overcome. mdpi.com In a study on the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with various electron-rich alkenes, it was established that the formation of stable cycloadducts is thermodynamically allowed, as indicated by the calculated Gibbs free energies. mdpi.com The kinetic analysis further showed a clear preference for the formation of 5-substituted 3-nitro-2-isoxazolidines. mdpi.com

Below is a table summarizing calculated thermodynamic and kinetic parameters for a representative [3+2] cycloaddition reaction, illustrating the type of data obtained from computational studies.

Reaction PathΔH (kcal/mol)ΔS (cal/mol·K)ΔG (kcal/mol)ΔG‡ (kcal/mol)
Path A (Reaction with Isobutene)-28.5-39.0-16.914.0
Path B (Reaction with Isobutene)-24.5-34.9-14.117.0
Path A (Reaction with Styrene)-27.1-37.5-15.914.1
Path B (Reaction with Styrene)-23.7-35.1-13.217.4

This table presents data for the [3+2] cycloaddition of nitro-substituted formonitrile N-oxide with alkenes, calculated at the wb97xd/6-311+G(d) (PCM) level. Path A and Path B represent different regiochemical outcomes. Data sourced from a study on related nitro compounds. mdpi.com

Computational Prediction of Reactivity Descriptors

Reactivity descriptors derived from computational methods provide quantitative measures of the electrophilic and nucleophilic character of molecules, enabling the prediction of their chemical behavior. unimore.itepa.gov These descriptors are calculated based on the electronic structure of the molecule.

Electronic Chemical Potential (μ) : Indicates the tendency of electron density to escape from a system.

Chemical Hardness (η) : Measures the resistance to a change in electron distribution.

Global Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons. A value greater than 1.5 eV indicates a strong electrophile. mdpi.com

Global Nucleophilicity (N) : Quantifies the ability of a molecule to donate electrons. A value greater than 2.0 eV suggests a strong nucleophile. mdpi.com

Local reactivity indices, such as the Parr functions (P+k for nucleophilic attack and P-k for electrophilic attack), pinpoint the most reactive sites within a molecule. rsc.orgnanobioletters.com Analysis of these indices can predict the regioselectivity of a reaction, as reactions are often controlled by the interaction between the most electrophilic center of one molecule and the most nucleophilic center of another. mdpi.com

The following table shows global and local reactivity indices for reactants in a [3+2] cycloaddition reaction, which serves as a model for the reactivity of the nitro-functionality.

Moleculeμ (eV)η (eV)ω (eV)N (eV)
Nitro-substituted formonitrile N-oxide-5.023.433.680.96
Isobutene-3.146.100.812.50
Styrene-3.415.091.142.62
N,N-dimethylvinylamine-2.284.950.523.58

This table displays global reactivity indices calculated for reactants in a model cycloaddition reaction. Data sourced from a study on related nitro compounds. mdpi.com

Modeling of Intramolecular Interactions and Conformational Analysis (e.g., Chlorine-Nitro group interactions)

The three-dimensional structure and conformational preferences of this compound are critical to its reactivity. Computational modeling can be used to perform a thorough conformational analysis, identifying the stable conformers and the energy barriers between them. aip.orgfrontiersin.org

For a flexible molecule like this compound, numerous conformers can be generated by internal rotations around the C1-C2, C2-C3, and C3-N single bonds. DFT calculations, for example using the B3LYP functional, are suitable for optimizing the geometries of these conformers and calculating their relative energies. aip.org

Intramolecular interactions, such as the dipole-dipole interaction between the electron-withdrawing chloro and nitro groups, play a significant role in determining the stability of different conformers. While there is no direct hydrogen bonding possible within the molecule itself, weak van der Waals forces and electrostatic interactions will dictate the preferred spatial arrangement of the functional groups. Computational studies on similar small nitroalkanes, like 1-nitropropane (B105015) and 1-nitrobutane, have shown that multiple stable conformers can exist, and their relative populations can be estimated based on their calculated energies. aip.org A similar approach would be necessary to fully characterize the conformational landscape of this compound and understand how the interaction between the chlorine atom and the nitro group influences its structure and reactivity.

Advanced Analytical Methodologies for the Characterization and Detection of 1 Chloro 3 Nitropropane

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 1-chloro-3-nitropropane (B101734), providing detailed information about its atomic composition, bonding, and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's connectivity can be constructed.

¹H NMR Analysis: In a typical ¹H NMR spectrum of this compound, the protons on each of the three carbon atoms in the propane (B168953) chain are chemically distinct, giving rise to three unique signals. The protons closest to the electron-withdrawing nitro group (on C3) are the most deshielded and thus appear at the highest chemical shift. Conversely, the protons on the carbon adjacent to the chlorine atom (C1) are also deshielded, but typically to a lesser extent than those near the nitro group. The central methylene (B1212753) protons (on C2) exhibit a chemical shift intermediate to the other two.

Published spectral data for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent provide specific values for these signals. thieme-connect.de The protons on the carbon adjacent to the nitro group (O₂N-CH₂ -) appear as a triplet at approximately 4.59 ppm. The protons on the carbon bearing the chlorine atom (Cl-CH₂ -) are observed as a triplet around 3.69 ppm. The central methylene protons (-CH₂-CH₂ -CH₂-) show a more complex pattern, a pentet, at about 2.33 ppm, resulting from coupling to the protons on both adjacent carbons. thieme-connect.de

¹³C NMR Analysis: The ¹³C NMR spectrum provides complementary information, showing three distinct signals corresponding to the three carbon atoms in the molecule. The carbon atom bonded to the nitro group (C3) is the most deshielded, appearing at the highest chemical shift, followed by the carbon bonded to the chlorine atom (C1). The central carbon (C2) is the most shielded and has the lowest chemical shift. This pattern confirms the presence of three unique carbon environments within the molecule.

Interactive Data Table: NMR Spectral Data for this compound

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹H4.59Triplet (t)6.6-CH₂-NO₂
¹H3.69Triplet (t)6.2Cl-CH₂-
¹H2.33Pentet (p)6.4-CH₂-CH₂-CH₂-
¹³C72.8---CH₂-NO₂
¹³C40.8--Cl-CH₂-
¹³C30.2---CH₂-CH₂-CH₂-

Data sourced from studies conducted in CDCl₃ solvent. thieme-connect.de

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. While specific, complete IR and Raman spectra for this compound are not widely published in readily available literature, the expected characteristic absorption bands can be predicted based on its structure.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the nitro (NO₂) group. These include a strong asymmetric stretching vibration typically found in the 1540-1560 cm⁻¹ region and a symmetric stretching vibration around 1370-1380 cm⁻¹. Other significant peaks would include the C-Cl stretching vibration, which generally appears in the 600-800 cm⁻¹ range, and various C-H stretching and bending vibrations from the propane backbone.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides critical information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization.

For this compound (C₃H₆ClNO₂), the calculated monoisotopic mass is approximately 123.01 Da. nih.gov A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the molecular ion will appear as two peaks: the molecular ion peak (M⁺) and an M+2 peak with about one-third the intensity of the M⁺ peak.

The fragmentation of nitroalkanes in MS is well-characterized. researchgate.net The most common fragmentation pathway involves the loss of the nitro group (NO₂), which has a mass of 46 Da. Therefore, a significant fragment ion at m/z 77 (M-46) would be expected, corresponding to the C₃H₆Cl⁺ cation. Further fragmentation of this cation could occur, leading to smaller charged fragments. Another possible, though often less prominent, fragmentation is the loss of a nitroso group (NO), resulting in an M-30 peak.

While specific data on the use of Lithium Fluoride/Field Desorption Ionization Mass Spectrometry (LIFDI-MS) for this compound is not available, this soft ionization technique is particularly useful for analyzing thermally labile or fragile molecules, as it minimizes fragmentation and often provides a clear molecular ion peak.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography (GC) with Selective Detectors (e.g., FID)

Gas chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. libretexts.orgresearchgate.net In GC, the sample is vaporized and transported by an inert carrier gas through a column that separates components based on their boiling points and interactions with the column's stationary phase. libretexts.org

A Flame Ionization Detector (FID) is commonly paired with GC for the analysis of organic compounds. The FID is highly sensitive to compounds containing carbon-hydrogen bonds. As the separated components elute from the GC column and are combusted in a hydrogen-air flame, they produce ions, generating a current that is proportional to the amount of the analyte. ametekmocon.com

Validated methods exist for the analysis of isomers like 1-chloro-1-nitropropane, demonstrating the suitability of this technique for chloronitropropanes. For instance, analytical methods for air sampling use a solid sorbent like Chromosorb 108 for collection, followed by desorption with ethyl acetate (B1210297) and subsequent analysis by GC-FID. nih.gov Similar principles would apply to the analysis of this compound, where the technique would provide excellent separation and sensitive quantification. nih.govthermofisher.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that can be applied to the analysis of this compound, particularly in instances where the compound is part of a non-volatile mixture or when derivatization is not desired.

A common HPLC mode for a moderately polar compound like this compound would be reversed-phase chromatography. In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. thieme-connect.de The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using a UV-Vis detector, as the nitro group is a chromophore that absorbs ultraviolet light. While specific HPLC methods for this compound are not extensively detailed in the literature, methods for related nitro-compounds have been successfully developed, indicating the technique's applicability. thieme-connect.de

Specialized Techniques for Mechanistic and Environmental Studies

Advanced analytical methodologies are crucial for understanding the reaction mechanisms and environmental fate of this compound. These specialized techniques enable the detection of transient species and the extraction of the compound from complex environmental samples.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is an indispensable technique for the direct detection and characterization of paramagnetic species, including free radicals. bruker.comsyntechinnovation.com In the study of this compound, EPR is uniquely capable of identifying transient radical intermediates that are fundamental to its reaction mechanisms, such as those occurring during redox processes, photolysis, or thermal degradation. bruker.comsyntechinnovation.com

The core principle of EPR relies on the absorption of microwave radiation by an unpaired electron in a magnetic field. The resulting spectrum provides detailed information about the radical's structure and environment, primarily through the g-factor and hyperfine splitting patterns.

Formation and Detection of Radical Intermediates: Reactions involving nitroalkanes can generate several types of radical intermediates. For instance, one-electron reduction of this compound would yield the corresponding radical anion. The unpaired electron in this species is primarily localized on the nitro group (-NO₂), and its EPR spectrum would be characterized by a primary hyperfine splitting from the ¹⁴N nucleus (nuclear spin I=1), resulting in a characteristic triplet signal. Further coupling to nearby protons would introduce additional splitting, providing more detailed structural information.

In some contexts, particularly in alkaline solutions, nitroalkanes can form aci anions, which can act as effective spin traps for other short-lived radicals, such as nitric oxide (*NO). nih.gov The addition of *NO to the aci anion of a nitroalkane forms a more stable nitronitroso dianion radical, which is readily detectable by EPR. nih.gov The EPR spectra of these adducts show distinct hyperfine splittings for the nitrogen nuclei of both the nitro (-NO₂) and nitroso (-NO) groups, allowing for unambiguous identification. nih.gov

Studies on the photolysis of analogous compounds like nitromethane (B149229) have revealed the formation of various radical species, including the carbon-centered nitromethyl radical (•CH₂NO₂) and nitrogen dioxide (•NO₂), both of which are EPR-active. uhmreactiondynamics.org Similar intermediates would be expected in mechanistic studies of this compound. EPR studies have also confirmed the presence of radical intermediates in copper-catalyzed cross-coupling reactions of nitronate anions. beilstein-journals.org

The table below summarizes typical EPR spectral parameters for radicals analogous to those that could be formed from this compound, based on data from related nitroalkane studies.

Radical TypeExample RadicalKey Hyperfine Splitting Constants (a) in Gauss (G)g-factor (approx.)Reference
Nitronitroso Dianion Radical Adduct[R-C(NO)NO₂]•²⁻a(¹⁴N)NO₂: 11.2 - 12.5 G a(¹⁴N)NO: 5.2 - 6.5 G~2.006 nih.gov
Nitromethyl Radical•CH₂NO₂a(¹⁴N): ~9 G a(¹H): ~5.6 Gg(perp): 2.0135 g(para): 1.9932 uhmreactiondynamics.org

Sample Preparation and Extraction Protocols for Complex Matrices (e.g., Purge-and-trap, Liquid-Liquid Extraction, Solid Phase Extraction)

The accurate quantification of this compound in complex matrices such as soil, water, and air necessitates robust sample preparation and extraction protocols. These methods are designed to isolate and concentrate the analyte, remove interfering substances, and prepare the sample in a format compatible with the analytical instrument.

Purge-and-Trap (P&T)

Purge-and-trap is a dynamic headspace technique widely used for the analysis of volatile organic compounds (VOCs) in solid and liquid samples. teledynelabs.comnist.gov Given that this compound is a volatile compound, P&T is a highly suitable extraction method. The process involves bubbling an inert gas (the purge gas, e.g., helium) through the sample, which strips the volatile analytes from the matrix. teledynelabs.com The gas stream is then passed through a sorbent trap, where the analytes are concentrated. nist.govsigmaaldrich.com Following the purge step, the trap is rapidly heated (desorbed), and the analytes are backflushed into a gas chromatograph (GC) for separation and detection. teledynelabs.com This technique is standard in many EPA methods for environmental analysis. epa.gov

Table 1: Typical Operating Parameters for Purge-and-Trap Analysis of VOCs.
ParameterTypical Value/ConditionReference
Purge GasZero Grade Helium ysi.com
Purge Time11 min ysi.com
Sample Temperature45 °C ysi.com
Trap MaterialTenax® / Silica gel / Carbon Molecular Sieve (e.g., #10 trap) ysi.com
Desorb Temperature190 °C ysi.com
Bake Temperature210 °C ysi.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases. uc.edu For extracting this compound from aqueous samples, an organic solvent in which the analyte is highly soluble, but which is immiscible with water, is chosen. The high polarity and low water solubility of many nitroalkanes can provide advantages in designing LLE systems. advancionsciences.com The selection of an appropriate solvent is critical and is guided by solubility data. researchgate.net The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two liquid layers. The analyte, now concentrated in the organic solvent, can be further processed or directly analyzed.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a versatile and widely used sample preparation technique that has become increasingly popular due to its efficiency, reduced solvent consumption, and potential for automation. wits.ac.za SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while the matrix passes through. tandfonline.com Subsequently, the analyte is eluted from the sorbent using a small volume of a strong solvent.

For nitro-compounds, various sorbents have been developed, including molecularly imprinted polymers (MIPs) and electrospun nanofibers, which can offer high selectivity and recovery. tandfonline.comnih.gov Optimization of SPE methods involves adjusting parameters such as sample pH, sorbent mass, number of extraction cycles, and the composition of the eluting solvent to maximize recovery. wits.ac.zanih.gov For certain nitroaromatic compounds, SPE has been demonstrated to be more sensitive than LLE, achieving lower limits of detection. sigmaaldrich.com

Table 2: Comparison of SPE Methods for Nitro-Compound Analysis in Water.
Sorbent MaterialTarget AnalytesRecoveryLimit of Detection (LOD)Reference
Polyacrylonitrile NanofibersNitrotoluenes70 - 115%21 - 38 µg/L nih.gov
Magnetic MIPsNitroaromatics~82%7.7 - 27.2 µg/L tandfonline.com
Commercial SPE CartridgeNitroaromatics-6 - 184 ng/L sigmaaldrich.com

Environmental Transformation and Degradation Research of Chlorinated Nitroalkanes

Environmental Fate and Partitioning Behavior in Various Media

The environmental distribution of 1-Chloro-3-nitropropane (B101734) is governed by its physical and chemical properties, which dictate its movement and concentration in air, water, soil, and sediment. While specific experimental data for this compound is limited, its behavior can be inferred from data on analogous compounds, such as other short-chain chlorinated alkanes and nitroalkanes.

Key parameters like the octanol-water partition coefficient (log Kow), soil organic carbon-water (B12546825) partition coefficient (Koc), and Henry's Law constant determine the environmental partitioning of a chemical. For instance, the related compound 1-nitropropane (B105015) has a log Kow of 0.87, suggesting a low potential for bioaccumulation in aquatic organisms. nih.gov Its Henry's Law constant of 8.70 x 10-5 atm-m³/mol indicates that volatilization from water surfaces is an expected and important fate process. nih.gov For comparison, the aromatic compound 1-chloro-3-nitrobenzene (B92001) has a higher log Kow of 2.5 and an estimated Koc of 310, suggesting it will have moderate mobility in soil and is expected to adsorb to suspended solids and sediment in water. nih.gov

Table 1: Estimated Physicochemical and Environmental Fate Properties of this compound and Related Compounds

PropertyValue (1-Nitropropane)Value (1-Chloro-3-nitrobenzene)Inferred Significance for this compound
Molecular Weight (g/mol)89.09 nih.gov157.55 nih.gov123.54 nih.gov
log Kow (Octanol-Water Partition Coefficient)0.87 nih.gov2.5 nih.govLow to moderate bioaccumulation potential.
Koc (Soil Organic Carbon-Water Partition Coefficient)Estimated low (based on low Kow) nih.gov310 (estimated) nih.govExpected to have moderate to high mobility in soil.
Henry's Law Constant (atm-m³/mol)8.70 x 10-5nih.gov1.4 x 10-5nih.govVolatilization from water surfaces is an important fate process.
Water SolubilitySlightly soluble nih.govSlightly soluble nih.govLikely to be slightly soluble, facilitating transport in water.

Abiotic Degradation Pathways in Aqueous and Atmospheric Environments

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the key abiotic pathways are photolysis, hydrolysis, and oxidation.

Photolytic and Hydrolytic Degradation Mechanisms

Hydrolysis is a chemical reaction with water that breaks down a compound. Halogenated alkanes can undergo hydrolysis, although the rates can be very slow under typical environmental conditions (pH 5-9). tandfonline.com The process for a primary chlorinated alkane like this compound would likely involve a nucleophilic substitution reaction (SN2 mechanism), where a water molecule displaces the chloride ion. This would result in the formation of 3-nitro-1-propanol and a chloride ion. The presence of the electron-withdrawing nitro group on the propane (B168953) chain may influence the rate of this reaction. However, for many simple halogenated alkanes, hydrolysis half-lives can be on the order of years, suggesting it may not be a rapid degradation pathway compared to other processes. epa.gov

Oxidation Processes (e.g., with Ozone)

In the atmosphere, the primary degradation pathway for many organic compounds is oxidation by photochemically produced hydroxyl radicals (•OH). The atmospheric half-life of 1-nitropropane due to this reaction is estimated to be about 37 days. nih.gov For 1-bromo-3-chloropropane, the estimated atmospheric half-life from reaction with hydroxyl radicals is about 18 days. iarc.fr By analogy, this compound is expected to be degraded in the atmosphere via this pathway, leading to a moderate persistence in air.

Ozone (O₃) is another important oxidant in the environment, particularly in water treatment processes and in the atmosphere. The reaction of ozone with saturated alkanes is generally slow. However, the presence of the nitro group could potentially activate the molecule to oxidation. Research on the oxidation of related compounds, such as chloronitrosoalkanes to chloronitroalkanes using ozone, demonstrates that the nitro-group region of the molecule is reactive towards ozone. acs.org While this describes a synthesis reaction, it indicates the potential for interaction. The oxidation of this compound by ozone could potentially lead to the formation of various oxygenated products, including aldehydes and carboxylic acids, through the cleavage of C-C or C-H bonds, although specific products have not been documented.

Biotic Degradation and Biotransformation Studies

Biotic degradation, the breakdown of chemicals by living organisms, is a crucial process for the removal of many organic pollutants from the environment.

Microbial Metabolism of Halonitroalkanes

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon and energy. epa.gov The biodegradation of nitroaromatic compounds is well-documented, and similar pathways may be relevant for nitroalkanes. epa.gov For 1-nitropropane, biodegradation has been observed in studies using activated sludge and soil microorganisms, with 45% degradation reported over 28 days in one test. nih.gov This suggests that the nitroalkane portion of this compound is susceptible to microbial attack.

The degradation of halonitroalkanes would involve microbial enzymes that can cleave both the carbon-halogen and carbon-nitro bonds. Two primary initial metabolic strategies are likely:

Reductive Pathway: Under anaerobic (oxygen-deficient) conditions, the nitro group can be reduced sequentially to a nitroso group, then a hydroxylamino group, and finally to an amino group, forming 1-chloro-3-aminopropane. This resulting chloro-amine could then be further metabolized.

Oxidative Pathway: Under aerobic (oxygen-present) conditions, enzymes can catalyze the removal of the nitro group as nitrite (B80452) (NO₂⁻). This is a common pathway for nitroaromatic compounds and has been observed for nitroalkanes as well.

The chlorine atom can be removed through hydrolytic or reductive dehalogenation, processes catalyzed by dehalogenase enzymes, resulting in the formation of an alcohol and an inorganic chloride ion. The specific pathway and efficiency of degradation would depend on the microbial species present and the environmental conditions.

Enzymatic Biotransformations

Specific enzymes are responsible for the metabolic steps described above.

Nitroreductases: These enzymes catalyze the reduction of the nitro group and are common in a wide variety of bacteria and fungi. They are often flavin-containing enzymes that use NADH or NADPH as an electron donor.

Nitroalkane Oxygenases: Some enzymes, like nitroalkane oxygenase, can directly oxidize nitroalkanes. For example, a 2-nitropropane (B154153) dioxygenase has been studied that converts nitroalkanes to their corresponding aldehydes or ketones with the release of nitrite. A similar enzyme could potentially act on this compound, converting it to 3-chloropropionaldehyde.

Dehalogenases: These enzymes are critical for breaking the carbon-halogen bond, a key step in detoxifying halogenated compounds. They can be hydrolytic, replacing the halogen with a hydroxyl group, or reductive, replacing it with a hydrogen atom.

Recent research has also explored engineered enzymes for specific transformations. For example, engineered "ene"-reductases have been used for the C-alkylation of nitroalkanes, demonstrating the potential to use enzymes for targeted modifications of this class of compounds. ethz.ch Lipases have also been employed in the resolution of nitroalkanols, indicating the broad enzymatic toolbox available for reacting with nitro-substituted compounds. researchgate.net

Table 2: Potential Biotransformation Pathways and Enzymes for this compound

Transformation TypePotential Enzyme ClassLikely Intermediate/ProductEnvironmental Condition
Nitro Group ReductionNitroreductase1-Chloro-3-aminopropaneAnaerobic
Oxidative DenitrificationNitroalkane Oxygenase / Dioxygenase3-Chloropropionaldehyde + NitriteAerobic
Hydrolytic DehalogenationDehalogenase (Hydrolytic)3-Nitro-1-propanol + ChlorideAerobic/Anaerobic
Reductive DehalogenationDehalogenase (Reductive)1-Nitropropane + ChlorideAnaerobic

Formation Mechanisms of Related Halonitroalkanes in Environmental Processes (e.g., Chloropicrin (B1668804) formation from amine precursors via ozonation/chlorination)

The formation of halonitroalkanes in environmental systems, particularly during water treatment processes, is a subject of significant research due to the potential toxicity of these disinfection byproducts. A prominent example of a halonitroalkane is chloropicrin (trichloronitromethane), the formation of which from amine precursors during ozonation and subsequent chlorination has been extensively studied. acs.orgnih.govacs.org This section will detail the mechanisms involved in the formation of such compounds, using chloropicrin as a primary case study.

The combination of ozonation and chlorination in water treatment has been associated with the formation of chloropicrin. acs.orgnih.govacs.org The reaction pathway generally involves the oxidation of amine precursors to nitroalkanes by ozone, followed by the chlorination of these nitroalkane intermediates to form chloropicrin. acs.orgnih.govacs.orgdigitellinc.com

The structure of the amine precursor plays a crucial role in the efficiency of chloropicrin formation. Primary and secondary amines have been identified as the dominant precursors. acs.orgnih.govacs.org

Primary Amines as Precursors:

Research has shown that primary amines can be oxidized by ozone to form nitroalkanes. For instance, methylamine (B109427) is converted to nitromethane (B149229) with nearly 100% yield during ozonation. acs.orgnih.govacs.org Subsequent chlorination of this nitromethane intermediate can then lead to the formation of chloropicrin with yields of approximately 50% under specific conditions. acs.orgnih.govacs.org

However, high yields of chloropicrin from other primary amines are often limited to those with specific structural features, such as a functional group on the β-carbon (e.g., the carboxylic acid in glycine). acs.orgnih.govacs.org This functional group facilitates the cleavage of the carbon-carbon bond, which is necessary to release the nitromethyl anion, a key intermediate in chloropicrin formation. acs.orgnih.gov

The ozonation of the primary amine side chain of lysine (B10760008), for example, results in low yields of chloropicrin (around 0.2%) but high yields of dichloronitrolysine (about 17%), a structural analogue of chloropicrin. acs.orgnih.gov This highlights that while the initial oxidation to a nitro group may occur, subsequent reactions and rearrangements determine the final product distribution.

Secondary Amines as Precursors:

Secondary amines that can be easily dealkylated to produce a primary nitro compound are also effective precursors for chloropicrin. acs.orgnih.govacs.org For example, secondary N-methylamines can form chloropicrin at high yields. acs.orgnih.gov The ozonation of secondary amines can lead to the production of nitroalkanes, with nitromethane being a key intermediate for chloropicrin formation. digitellinc.com

Tertiary Amines as Precursors:

In contrast to primary and secondary amines, tertiary amines generally result in low yields of chloropicrin. acs.orgnih.govacs.org Ozonation of tertiary amines is more likely to form N-oxides. acs.org

Role of Reaction Conditions:

The formation of halonitroalkanes is also influenced by various reaction conditions. For instance, the presence of hydroxyl radical scavengers can affect the yields of chloropicrin and its analogues. In the absence of such scavengers, chloropicrin yields from the ozonation/chlorination of lysine increased, while dichloronitrolysine yields decreased. acs.orgnih.gov

The UV/chlorine process is another pathway for the formation of nitroalkanes and subsequently halonitroalkanes from amine precursors. digitellinc.comacs.orgnih.gov In this process, secondary amines are first converted to secondary organic chloramines, which then react with radicals like HO• and Cl•. acs.orgnih.gov These reactions can lead to the formation of primary amines and chlorinated primary amines, which upon UV photolysis, can be transformed into nitroalkanes with conversion rates of around 10%. acs.orgnih.gov Dissolved oxygen and free chlorine are crucial for this nitroalkane formation, and subsequent post-chlorination can lead to the formation of chloronitroalkanes like trichloronitromethane. acs.orgnih.gov

The following interactive table summarizes research findings on the formation of chloropicrin from various amine precursors under ozonation followed by chlorination.

Interactive Data Table: Chloropicrin and Nitroalkane Yields from Amine Precursors

PrecursorTreatmentIntermediateIntermediate Yield (%)Final ProductFinal Product Yield (%)Reference
MethylamineOzonation/ChlorinationNitromethane~100Chloropicrin~50 acs.org, nih.gov, acs.org
GlycineOzonation/ChlorinationNitromethyl anion-ChloropicrinHigh acs.org, nih.gov
Lysine (primary amine side chain)Ozonation/Chlorination--Chloropicrin~0.2 acs.org, nih.gov
Lysine (primary amine side chain)Ozonation/Chlorination--Dichloronitrolysine~17 acs.org, nih.gov
Secondary N-methylaminesOzonation/ChlorinationPrimary nitro compound-ChloropicrinHigh acs.org, nih.gov
Tertiary AminesOzonation/Chlorination--ChloropicrinLow acs.org, nih.gov, acs.org
EthylamineOzonationNitroethaneHigh-- nih.gov
DiethylamineOzonationNitroethaneHigh-- nih.gov
Phenylethylamine (PEA)UV/Chlorine1-Nitro-2-phenylethane--- digitellinc.com

Emerging Research Frontiers and Future Perspectives for 1 Chloro 3 Nitropropane Chemistry

Exploration of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent chemical transformations of 1-chloro-3-nitropropane (B101734) are central to its application. While traditional synthesis often involves the nitration of 1-chloropropane (B146392) with strong acids like nitric and sulfuric acid, emerging research is exploring more refined and efficient catalytic systems. evitachem.com These new frontiers aim to improve selectivity, yield, and reaction conditions.

Key areas of exploration include:

Advanced Metal Catalysis: Beyond the use of palladium on carbon for the reduction of the nitro group to an amine, researchers are investigating other transition metal catalysts. evitachem.com For instance, iron(salen) complexes have been reported for the reduction of various nitro compounds, offering a potentially cheaper and more environmentally benign alternative. acs.org Furthermore, dual catalytic systems, such as photoredox-cobalt setups, are being developed for the difunctionalization of unsaturated hydrocarbons, a strategy that could be adapted for transformations involving halonitroalkanes. unibe.ch

Base-Catalyzed Cyclization: A significant transformation of this compound is its base-catalyzed intramolecular cyclization to form nitrocyclopropane (B1651597). google.com This reaction is highly dependent on the choice of base and solvent. Studies have shown that bases like potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) can lead to high yields. google.com The exploration of other organic and inorganic bases continues to be an area of interest to optimize this process.

Ionic Liquids in Catalysis: Room-Temperature Ionic Liquids (RTILs) are being investigated as alternative catalytic media. mdpi.com Preliminary studies on similar cycloaddition reactions suggest that the use of RTILs can fundamentally alter reaction pathways and selectivity compared to conventional thermal reactions, opening a new avenue for controlling the reactivity of this compound. mdpi.com

A summary of catalytic systems for related transformations is presented below.

Catalytic SystemTransformationSubstrate ClassKey Features
Iron(salen) ComplexNitro Group ReductionNitroaromatics & AliphaticsBench-stable precatalyst, proceeds at room temperature. acs.org
Pd/CNitro Group ReductionThis compoundStandard method for reduction to the corresponding amine. evitachem.com
Potassium Carbonate (K₂CO₃)Intramolecular CyclizationThis compoundHigh-yield synthesis of nitrocyclopropane in DMSO. google.com
Room-Temp. Ionic Liquids (RTILs)CycloadditionNitrile N-oxidesDifferent selectivity and mechanism compared to thermal reactions. mdpi.com

Development of Stereoselective Syntheses Utilizing this compound

The creation of chiral molecules with specific three-dimensional arrangements is a cornerstone of modern pharmaceutical and materials science. Developing stereoselective reactions that use this compound as a starting material is a significant research frontier. Asymmetric synthesis can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or starting with a chiral pool. ethz.ch

While direct asymmetric catalysis on this compound is an emerging area, research on closely related compounds highlights the potential:

Asymmetric Cyclopropanation: Nickel-catalyzed Michael-initiated ring-closure (MIRC) reactions have been shown to produce nitrocyclopropanes with high enantiomeric excess (ee), demonstrating that stereocontrol is feasible in cyclization reactions starting from related halo-nitro precursors. smolecule.com

Organocatalytic Domino Reactions: Research on the bromo-analog, 1-bromo-3-nitropropane (B3245209), has shown its utility in organocatalytic asymmetric domino reactions with α,β-unsaturated aldehydes. researchgate.net These reactions, catalyzed by chiral secondary amines, can produce complex 1,2,3-trisubstituted cyclopentanes with excellent diastereo- and enantioselectivities (up to 96% ee). researchgate.net This suggests a clear path for exploring similar reactivity with this compound.

Aza-Henry Reactions: The aza-Henry (or nitro-Mannich) reaction, which involves the addition of a nitroalkane to an imine, is a powerful tool for C-C bond formation. Studies using 1-nitropropane (B105015) with chiral thiourea-based organocatalysts have achieved excellent enantioselectivity and diastereoselectivity in reactions with ketimines, yielding chiral 1,3-dinitro compounds that are precursors to valuable 1,3-diamines. metu.edu.trnih.gov

These examples underscore the significant potential for developing stereoselective methodologies that incorporate the this compound scaffold to build complex chiral molecules.

Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. For a molecule like this compound, theoretical studies are crucial for elucidating complex reaction mechanisms, rationalizing selectivity, and guiding experimental design.

Recent computational research in the field of nitro compounds has heavily utilized Density Functional Theory (DFT) and other advanced methods:

Mechanism and Selectivity of Cycloadditions: DFT calculations, often using functionals like B3LYP or wb97xd with appropriate basis sets (e.g., 6-311+G(d)), have been successfully applied to study the [3+2] cycloaddition reactions of nitro-substituted compounds. researchgate.netresearchgate.net These studies can predict whether a reaction will be regioselective or stereoselective. For instance, computational analysis of the conversion of this compound to 3-nitroisoxazoline derivatives helps to understand the underlying molecular mechanism. mdpi.comresearchgate.net

Molecular Electron Density Theory (MEDT): This theoretical framework is increasingly used to explore the mechanisms of cycloaddition reactions. mdpi.comresearchgate.net By analyzing the electron density changes along the reaction pathway, MEDT provides insights into bond formation processes and the polar or radical nature of the reaction.

Predicting Reactivity: Theoretical calculations can determine various reactivity indices, activation energies, and reaction energies. researchgate.net For example, the electrophilicity and nucleophilicity indices of reactants can be calculated to predict how they will interact, which is crucial for designing new reactions involving the dual functionality of this compound. mdpi.com

Interactive Table: Computational Methods in Nitroalkane Chemistry Use the filter to explore different computational approaches and their applications.

Filter and View Data
Computational MethodApplicationPredicted PropertiesReference
Density Functional Theory (DFT) (e.g., B3LYP, wb97xd)Mechanism of [3+2] cycloaddition reactionsRegioselectivity, stereoselectivity, activation energies researchgate.net, mdpi.com, researchgate.net
Molecular Electron Density Theory (MEDT)Elucidation of cycloaddition mechanismsReaction pathways, electronic reorganization researchgate.net, mdpi.com
DFT CalculationsDetermination of reactivity indicesGlobal electrophilicity/nucleophilicity, chemical potential researchgate.net, mdpi.com

Investigation of Green Chemistry Approaches to Halonitroalkane Synthesis and Degradation

The principles of green chemistry—reducing waste, using less hazardous substances, and improving energy efficiency—are increasingly influencing the synthesis and handling of chemicals. For halonitroalkanes, this involves developing cleaner synthetic routes and effective, environmentally safe degradation methods.

Emerging green approaches include:

Biocatalysis and Biodegradation: The use of enzymes (biocatalysis) offers a green alternative to traditional chemical catalysts, often providing high selectivity under mild conditions and reducing waste. pharmtech.com On the degradation side, research into the biodegradation of related halonitro-compounds using systems like biological activated carbon (BAC) is promising. koreascience.krkoreascience.kr Studies on halonitromethanes show that factors like water temperature and contact time significantly affect the efficiency of microbial degradation. koreascience.krkoreascience.kr This points toward developing bioremediation strategies for potential contamination by halonitroalkanes.

Photocatalysis and Electrochemistry: Modern synthetic methods like photoredox catalysis and electrochemistry provide powerful and sustainable alternatives to traditional reagents. unibe.ch These techniques can generate highly reactive species under mild conditions, often with greater control and less waste than conventional high-temperature or high-pressure methods. unibe.ch

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product is a core green chemistry principle. The high-yield synthesis of nitrocyclopropane from this compound is an example of a reaction with good atom economy, as the primary byproduct is a simple salt. google.com

Potential for Design of New Functional Materials and Specialty Chemicals

This compound is a valuable intermediate, or building block, for producing a wide array of more complex molecules. evitachem.com Its future potential lies in leveraging its reactivity to design novel functional materials and specialty chemicals with tailored properties.

Future applications and design potential include:

Heterocyclic Synthesis: The compound is a precursor to heterocyclic structures like 3-nitroisoxazolines. mdpi.com Heterocycles are core components of many pharmaceuticals, agrochemicals, and functional materials. By developing new cyclization and cycloaddition strategies, a diverse library of novel heterocyclic compounds can be accessed from this simple starting material.

Precursors to Advanced Polymers and Materials: The nitro group can be transformed into other functional groups, such as amines, which are key monomers for polymers like polyamides and polyurethanes. The chloro- and nitro- functionalities together allow for orthogonal chemical modifications, enabling the synthesis of complex monomers for advanced functional polymers or specialty resins. The presence of nitro groups is also known to be valuable in energetic materials and certain functional organic materials. mdpi.comdtic.mil

Pharmaceutical and Agrochemical Scaffolds: As an intermediate, this compound is used in the synthesis of pharmaceuticals and agrochemicals. evitachem.com Its ability to participate in C-C bond-forming reactions, such as the aza-Henry reaction, makes it a key building block for creating complex molecular skeletons found in biologically active compounds. metu.edu.trnih.gov For example, the 1,3-diamine structures derived from its reaction products are important pharmacophores. metu.edu.tr

The versatility of this compound ensures its continued relevance as a foundational molecule for innovation in chemical synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-3-nitropropane, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is synthesized via nucleophilic substitution or nitration of propane derivatives. A prominent method involves treating 1,3-dihalopropane with sodium nitrite in dimethyl sulfoxide (DMSO), yielding up to 79% efficiency under optimized conditions (80°C, 12 hours). Reaction parameters like solvent polarity (DMSO vs. DMF) and temperature significantly impact cyclization efficiency and byproduct formation .
  • Key Reagents : Sodium nitrite (NaNO₂), potassium carbonate (K₂CO₃), DMSO.
  • Data Reference : For nitrocyclopropane synthesis, yields drop to 48% when using 1-chloro-4-nitrobutane due to steric hindrance .

Q. How does this compound participate in substitution and reduction reactions?

  • Methodological Answer :

  • Substitution : The chloro group reacts with nucleophiles (e.g., hydroxide or amines) in aqueous/alcoholic media. For example, NaOH yields 3-nitropropanol, while NH₃ forms 3-nitropropylamine .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 3-amino-1-chloropropane. Selectivity requires controlled H₂ pressure to avoid over-reduction .
    • Case Study : Substitution with K₂CO₃ in DMSO forms nitrocyclopropane (60% yield), while CrO₃ oxidation generates nitropropene derivatives .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Properties :

  • Molecular weight: 123.54 g/mol; density: 1.20–1.22 g/cm³; boiling point: ~142°C .
  • Solubility: Slightly soluble in water (0.05 µg/L detected in groundwater) but miscible with ethanol, ether, and DMSO .
    • Safety : Use fume hoods and PPE (gloves, goggles) due to respiratory toxicity (NIOSH exposure limits: 0.1 ppm) and potential organ damage .

Advanced Research Questions

Q. How can contradictory data on reaction yields be resolved in nitrocyclopropane synthesis?

  • Analysis : Discrepancies arise from solvent choice and temperature. For example, DMSO enhances cyclization via polar transition-state stabilization, whereas DMF favors side reactions. A 2025 study showed 65% yield in DMSO at 80°C vs. 32% in DMF .
  • Recommendation : Use kinetic studies (e.g., in-situ IR) to monitor intermediate formation and optimize solvent/base combinations .

Q. What mechanistic insights explain the dual reactivity of this compound in nucleophilic and electrophilic pathways?

  • Mechanism :

  • Nucleophilic Attack : Chloro group undergoes SN2 substitution (e.g., with OH⁻), while the nitro group stabilizes adjacent carbocations via resonance, enabling SN1 pathways in polar solvents .
  • Electrophilic Reactivity : The nitro group acts as an electron-withdrawing group, activating the α-carbon for oxidation (e.g., KMnO₄ yields nitropropene) .
    • Computational Support : MEDT studies confirm nitrile oxide intermediates in [3+2] cycloadditions forming isoxazolines, validated by DFT calculations .

Q. What environmental monitoring strategies are effective for tracking this compound contamination?

  • Methodology : Biomonitoring programs (e.g., Canada’s National Pollutant Release Inventory) use HPLC-MS/MS to detect trace levels (0.03–0.05 µg/L) in water samples. Data from 2018–2020 show persistence in industrial effluents (Table 3) :

YearDetected Concentration (µg/L)Source
20180.05Industrial Effluent
20190.03Groundwater
20200.04Surface Water
  • Mitigation : Advanced oxidation processes (AOPs) using ozone or UV/H₂O₂ degrade nitroalkanes effectively .

Q. How does this compound compare to structural analogs in toxicity and reactivity?

  • Comparative Analysis :

  • 1-Nitropropane : Lacks chloro group, reducing substitution reactivity but increasing volatility (BP: 131°C) .
  • 2-Nitropropane : Isomeric nitro position lowers thermal stability (decomposes at 120°C) and increases hepatotoxicity .
    • Unique Risks : this compound’s dual functional groups correlate with higher acute toxicity (LD₅₀: 250 mg/kg in rats) compared to 1-nitropropane (LD₅₀: 1,100 mg/kg) .

Q. What computational tools predict synthetic pathways for this compound derivatives?

  • Tools : AI-driven platforms (e.g., Reaxys, Pistachio) use retrosynthesis algorithms to propose routes for derivatives like 3-nitroisoxazolines. A 2024 study validated pathways via nitrile oxide intermediates with 85% accuracy .
  • Case Study : Synthesis of 3-nitro-2-isoxazoline via this compound and n-propyl nitrite achieved 79% yield, confirmed by GC-MS and NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.